molecular formula C12H15BN2O4 B3100651 [1-(Tert-butoxycarbonyl)-1H-pyrrolo[2,3-B]pyridin-2-YL]boronic acid CAS No. 1373273-49-4

[1-(Tert-butoxycarbonyl)-1H-pyrrolo[2,3-B]pyridin-2-YL]boronic acid

Cat. No.: B3100651
CAS No.: 1373273-49-4
M. Wt: 262.07 g/mol
InChI Key: WZPOUEKWKYVQMH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound [1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]boronic acid (CAS: 1425334-89-9) is a boronic acid derivative featuring a pyrrolo[2,3-b]pyridine core. Its molecular formula is C₁₂H₁₅BN₂O₄, with a molecular weight of 262.07 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective moiety, enhancing stability during synthetic processes such as Suzuki-Miyaura cross-coupling reactions. This compound is critical in pharmaceutical research, particularly as an intermediate for kinase inhibitors like HPK1 .

Synthesis and Applications
Synthetic routes often involve palladium-catalyzed coupling reactions, as seen in , where boronic acids are utilized to construct complex heterocycles. The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-9(13(17)18)7-8-5-4-6-14-10(8)15/h4-7,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPOUEKWKYVQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)N=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001130604
Record name 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001130604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373273-49-4
Record name 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373273-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001130604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Tert-butoxycarbonyl)-1H-pyrrolo[2,3-B]pyridin-2-YL]boronic acid typically involves the reaction of a pyrrolo[2,3-B]pyridine derivative with a boronic acid reagent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of [1-(Tert-butoxycarbonyl)-1H-pyrrolo[2,3-B]pyridin-2-YL]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions, including the Suzuki-Miyaura coupling. The boronic acid group can interact with molecular targets through the formation of boronate esters, which can then undergo further chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Regioisomers

(a) [1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl]boronic Acid
  • Molecular Formula : C₁₂H₁₅BN₂O₄ (identical to the target compound).
  • Key Difference : The nitrogen in the pyridine ring is at the 3-position (pyrrolo[2,3-c]pyridine) instead of the 2-position (pyrrolo[2,3-b]pyridine).
  • Impact : Altered electronic properties and regioselectivity in cross-coupling reactions due to differences in ring electron density .
(b) {1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic Acid
  • Molecular Formula : C₁₂H₁₅BN₂O₄.
  • Key Difference : The pyrrolo-pyridine scaffold is isomerized (3,2-b instead of 2,3-b).
  • Impact : Changes the spatial orientation of the boronic acid group, affecting substrate binding in medicinal chemistry applications .

Analogous Compounds with Different Protecting Groups

(a) (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic Acid
  • Molecular Formula : C₁₄H₁₃BN₂O₄S.
  • Protecting Group : Tosyl (4-methylphenylsulfonyl).
  • Key Differences :
    • The tosyl group is electron-withdrawing, reducing nucleophilicity compared to Boc.
    • Higher solubility in polar solvents due to the sulfonyl moiety .
  • Applications : Preferable in reactions requiring acidic stability, as Boc deprotects under acidic conditions .
(b) (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic Acid
  • Molecular Formula : C₁₃H₂₁BN₂O₃Si.
  • Protecting Group : SEM (trimethylsilylethoxymethyl).
  • Key Differences :
    • SEM is stable under acidic and basic conditions, unlike Boc.
    • Used in multi-step syntheses requiring orthogonal protection strategies .

Unprotected Analogs

(a) (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic Acid
  • Molecular Formula : C₇H₇BN₂O₂.
  • Key Differences :
    • Lacks the Boc group, making it more reactive but prone to protodeboronation.
    • Lower molecular weight (161.95 g/mol) simplifies purification but limits stability .
  • Applications : Direct use in reactions where protective groups interfere, such as in aqueous-phase couplings .

Data Tables: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Group Key Applications Stability Considerations
[1-(Boc)-1H-pyrrolo[2,3-b]pyridin-2-yl]boronic acid C₁₂H₁₅BN₂O₄ 262.07 Boc HPK1 inhibitors, cross-coupling Stable under basic conditions
[1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl]boronic acid C₁₄H₁₃BN₂O₄S 316.14 Tosyl Acid-stable intermediates Resists acidic deprotection
[1H-Pyrrolo[2,3-b]pyridin-2-yl]boronic acid C₇H₇BN₂O₂ 161.95 None Direct couplings, aqueous reactions Prone to protodeboronation
[1-(Boc)-1H-pyrrolo[2,3-c]pyridin-3-yl]boronic acid C₁₂H₁₅BN₂O₄ 262.07 Boc Regioselective drug intermediates Similar to Boc-pyrrolo[2,3-b]pyridine

Biological Activity

[1-(Tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]boronic acid (CAS No. 1425334-89-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C₁₂H₁₅BN₂O₄
  • Molecular Weight : 262.07 g/mol
  • Structural Features : The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it valuable in biological applications.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:

  • Inhibition of Protein Kinases : Boronic acids are known to inhibit serine/threonine kinases and tyrosine kinases, which play crucial roles in cell cycle regulation and apoptosis.
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

In Vitro Studies

Recent research has demonstrated that derivatives of pyrrolopyridine compounds exhibit significant antitumor activity. For instance, compounds structurally related to this compound have shown potent inhibition against various cancer cell lines including:

  • HCT 116 (Colon Cancer)
  • U937 (Myeloid Leukemia)
  • HT29 (Colon Carcinoma)

These studies indicate that the compound may disrupt critical signaling pathways involved in cancer cell survival and proliferation.

Case Studies

  • Antiviral Activity : A study highlighted the antiviral properties of similar pyrrolopyridine derivatives against Herpes Simplex Virus Type I (HSV-1) and Poliovirus Type I. The mechanism involves interference with viral replication processes.
  • Kinase Inhibition Profiles : A kinase profiling study showed that compounds related to this compound selectively inhibited cyclin-dependent kinases (CDKs), suggesting potential applications in cancer therapeutics targeting cell cycle dysregulation.

Data Table: Biological Activity Summary

Activity TypeCell Line/PathogenObserved EffectReference
AntitumorHCT 116Induced apoptosis
AntitumorU937Inhibited proliferation
AntiviralHSV-1Reduced viral replication
Kinase InhibitionVarious CDKsSelective inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Tert-butoxycarbonyl)-1H-pyrrolo[2,3-B]pyridin-2-YL]boronic acid
Reactant of Route 2
Reactant of Route 2
[1-(Tert-butoxycarbonyl)-1H-pyrrolo[2,3-B]pyridin-2-YL]boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.